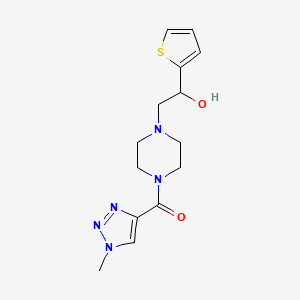

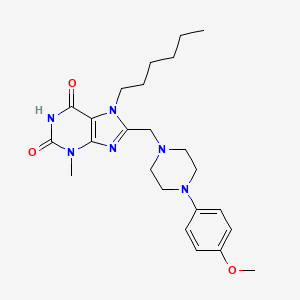

![molecular formula C18H20N2O4S2 B2434831 2-[3-(苯磺酰基)丙酰胺基]-4,5,6,7-四氢-1-苯并噻吩-3-甲酰胺 CAS No. 756864-78-5](/img/structure/B2434831.png)

2-[3-(苯磺酰基)丙酰胺基]-4,5,6,7-四氢-1-苯并噻吩-3-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of benzenesulfonic acid derivatives has been reported in the literature . Various benzenesulfonic acid derived compounds were synthesized and evaluated as competitive inhibitors of Human neutrophil elastase (hNE) .Chemical Reactions Analysis

Benzenesulfonyl derivatives have been used in oxidation reactions . For example, polymer-supported 2-benzenesulfonyl-3-(4-nitrophenyl)oxaziridine was shown to oxidize alkenes, silyl enol ethers, and pyridines to the corresponding epoxides and pyridine N-oxides in excellent to good yields and with much shorter reaction times .科学研究应用

药物应用

该化合物在制药行业具有潜在的应用 . 它可以用于开发针对人嗜中性粒细胞弹性蛋白酶 (hNE) 的抑制剂,该抑制剂可用于治疗急性呼吸窘迫综合征 (ARDS) . 例如,化合物 4f 是一种苯磺酸衍生物,对 hNE 具有中等抑制活性 .

有机合成

该化合物在有机合成中起着重要作用 . 它可以通过一步分子间反应从容易获得的邻位硅基芳基三氟甲磺酸酯和炔基硫醚合成 . 这种合成方法用途广泛,具有良好的官能团耐受性 .

材料科学

该化合物的独特结构使其在材料科学领域具有多种应用. 然而,资料中没有详细说明该领域具体的应用。

多取代苯并噻吩的开发

该化合物可用于合成多取代苯并噻吩 . 这些多取代苯并噻吩已在广泛的研究领域发挥作用,包括药物科学和材料化学 .

炔烃反应的开发

该化合物可用于炔烃反应的开发 . 公开了一种炔基硫醚与炔烃反应生成苯并[b]噻吩的方法 .

蛋白酶抑制剂的开发

安全和危害

作用机制

Target of Action

The primary target of this compound is Human Neutrophil Elastase (hNE) . hNE is a serine proteinase that plays a crucial role in the immune response. It is secreted by neutrophils, the first immune cells to respond during inflammation or infection .

Mode of Action

The compound acts as a competitive inhibitor of hNE . It binds to the active center of hNE, preventing it from interacting with its natural substrates . This inhibitory activity is crucial in controlling the proteolytic activity of hNE, which can degrade a range of proteins including all extracellular matrix proteins and many important plasma proteins .

Biochemical Pathways

The inhibition of hNE affects the proteolysis pathway. Under normal physiological conditions, hNE is used by various immune cells as a protective species . . By inhibiting hNE, the compound helps regulate the inflammation and prevent tissue damage .

Result of Action

The primary result of the compound’s action is the moderation of the immune response . By inhibiting hNE, the compound helps to control the inflammation process and prevent the degradation of important proteins, thereby protecting tissues from damage .

属性

IUPAC Name |

2-[3-(benzenesulfonyl)propanoylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O4S2/c19-17(22)16-13-8-4-5-9-14(13)25-18(16)20-15(21)10-11-26(23,24)12-6-2-1-3-7-12/h1-3,6-7H,4-5,8-11H2,(H2,19,22)(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLRWDDZYXVGQPF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=C(S2)NC(=O)CCS(=O)(=O)C3=CC=CC=C3)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 2-(2-((4-methyl-5-((4-methyl-3-nitrobenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2434749.png)

![5-[(4-Fluorophenoxy)methyl]thiophene-2-carboxylic acid](/img/structure/B2434758.png)

![N-[1-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]azetidin-3-yl]-N-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2434761.png)

![[4-Amino-3-(3-chloro-4-fluorophenyl)-2-sulfanylidene-5-thiazolyl]-(4-morpholinyl)methanone](/img/structure/B2434762.png)

![1-[1,1'-Biphenyl]-4-yl-3-(4-ethoxyanilino)-1-propanone](/img/structure/B2434763.png)

![7-(4-ethoxy-3-methoxyphenyl)-2-(ethylthio)-5-methyl-N-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2434767.png)

![5-((4-Benzylpiperidin-1-yl)(2-chlorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2434768.png)

![4-(3,5-Difluorophenyl)-2-[(4-pyridylmethyl)amino]-5-pyrimidinecarboxylic acid](/img/structure/B2434771.png)